molecular formula C12H18FN B8649511 3-Fluoro-2,6-di(propan-2-yl)aniline CAS No. 121286-63-3

3-Fluoro-2,6-di(propan-2-yl)aniline

Cat. No.: B8649511
CAS No.: 121286-63-3
M. Wt: 195.28 g/mol
InChI Key: DSDCZVHJVIVWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2,6-di(propan-2-yl)aniline is a fluorinated aromatic amine derivative characterized by a fluorine substituent at the meta position (C3) and two isopropyl groups at the ortho positions (C2 and C6) of the aniline ring. This compound is structurally related to agrochemical and pharmaceutical intermediates, where fluorine substitution is often employed to modulate electronic properties, bioavailability, and metabolic stability .

Properties

CAS No.

121286-63-3

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-7(2)9-5-6-10(13)11(8(3)4)12(9)14/h5-8H,14H2,1-4H3

InChI Key

DSDCZVHJVIVWJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)F)C(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The fluorine atom in this compound introduces strong electron-withdrawing character, increasing the acidity of the aromatic amine (NH2 group) compared to the non-fluorinated analog . This property may enhance reactivity in electrophilic substitution or coordination chemistry.

Steric Considerations: The isopropyl groups at C2 and C6 create significant steric hindrance, limiting access to the para position.

Solubility: The non-fluorinated analog (2,6-di(propan-2-yl)aniline) exhibits moderate organic solubility due to its hydrophobic isopropyl groups. Fluorination may slightly improve polarity but is unlikely to drastically alter solubility without additional polar substituents (e.g., hydroxyl or carboxyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.